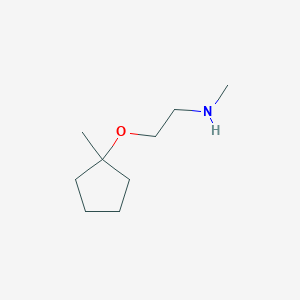
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C5H3BrF2NS. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects
Studies have shown that 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has significant biochemical and physiological effects. It has been found to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole in lab experiments include its high yield and purity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for specialized equipment and expertise to carry out the synthesis, as well as the high cost of the starting materials.
Orientations Futures
There are several future directions for the research and development of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole. These include:
1. Further investigation of the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of new synthetic routes that are more efficient and cost-effective.
3. Exploration of the compound's potential as a lead compound for drug discovery.
4. Investigation of the compound's potential as an agrochemical for crop protection.
5. Study of the compound's potential as a tool for chemical biology research.
Conclusion
In conclusion, 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its potential applications in the fields of medicine and agriculture make it a promising candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-4,5-dihydrothiazole with bromine and difluoromethyl iodide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product with high yield and purity.
Applications De Recherche Scientifique
5-Bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It is used as an intermediate in the synthesis of various drugs such as antifungal agents, antibacterial agents, and anticancer agents. It is also used as a key component in the synthesis of agrochemicals such as herbicides and insecticides.
Propriétés
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-2-9-3(5(7)8)4(6)10-2/h5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFOPWODHDZUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)


![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)

